molecular formula C15H14BrN5 B2404315 4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline CAS No. 2415632-50-5

4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline

Cat. No.: B2404315
CAS No.: 2415632-50-5
M. Wt: 344.216
InChI Key: HCATUCBEQLOVGZ-UHFFFAOYSA-N
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Description

4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline is a synthetic organic compound that features a quinazoline core structure substituted with a 4-bromopyrazole moiety and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline typically involves multi-step organic reactions. One common approach includes:

    Formation of the 4-bromopyrazole moiety: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Synthesis of the azetidine ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.

    Coupling reactions: The final step involves coupling the 4-bromopyrazole moiety with the azetidine ring and quinazoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline involves its interaction with specific molecular targets, such as kinases or other enzymes. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the associated signaling pathways. This inhibition can lead to various biological effects, including anti-proliferative or anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyrazole: A simpler analog that lacks the azetidine and quinazoline moieties.

    Quinazoline derivatives: Compounds with similar core structures but different substituents.

    Azetidine-containing compounds: Molecules that feature the azetidine ring but different substituents on the ring.

Uniqueness

4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline is unique due to its combination of the quinazoline core, azetidine ring, and 4-bromopyrazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs or other quinazoline derivatives .

Properties

IUPAC Name

4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5/c16-12-5-19-21(9-12)8-11-6-20(7-11)15-13-3-1-2-4-14(13)17-10-18-15/h1-5,9-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCATUCBEQLOVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=CC=CC=C32)CN4C=C(C=N4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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